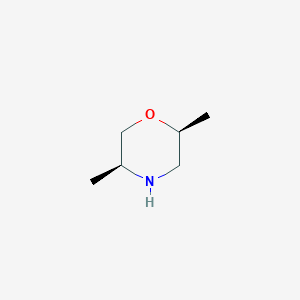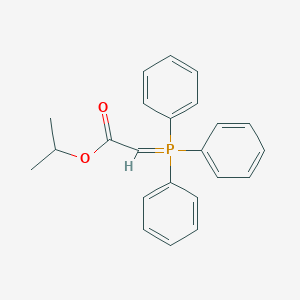![molecular formula C11H13NO B170523 N-[2-(Prop-1-en-2-yl)phenyl]acetamide CAS No. 72934-86-2](/img/structure/B170523.png)
N-[2-(Prop-1-en-2-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(Prop-1-en-2-yl)phenyl]acetamide, also known as PPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of acetaminophen and has been found to have several biochemical and physiological effects.
作用機序
The mechanism of action of N-[2-(Prop-1-en-2-yl)phenyl]acetamide is not fully understood. However, studies have suggested that N-[2-(Prop-1-en-2-yl)phenyl]acetamide may act through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition may contribute to the analgesic and anti-inflammatory effects of N-[2-(Prop-1-en-2-yl)phenyl]acetamide.
Biochemical and Physiological Effects:
N-[2-(Prop-1-en-2-yl)phenyl]acetamide has been found to have several biochemical and physiological effects. In vitro studies have shown that N-[2-(Prop-1-en-2-yl)phenyl]acetamide inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. In addition, N-[2-(Prop-1-en-2-yl)phenyl]acetamide has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
実験室実験の利点と制限
One advantage of using N-[2-(Prop-1-en-2-yl)phenyl]acetamide in lab experiments is its low toxicity. N-[2-(Prop-1-en-2-yl)phenyl]acetamide has been found to have low cytotoxicity and is generally well-tolerated by cells. In addition, N-[2-(Prop-1-en-2-yl)phenyl]acetamide is relatively easy to synthesize and can be obtained in high purity.
One limitation of using N-[2-(Prop-1-en-2-yl)phenyl]acetamide in lab experiments is its limited solubility in water. N-[2-(Prop-1-en-2-yl)phenyl]acetamide is soluble in organic solvents such as ethanol and DMSO, but its solubility in water is limited. This may limit its use in certain experiments, particularly those that require aqueous solutions.
将来の方向性
There are several future directions for the study of N-[2-(Prop-1-en-2-yl)phenyl]acetamide. One direction is the further investigation of its potential applications in cancer therapy. Studies have shown that N-[2-(Prop-1-en-2-yl)phenyl]acetamide has antitumor activity, but its mechanism of action and potential for clinical use require further investigation.
Another direction is the development of new herbicides based on N-[2-(Prop-1-en-2-yl)phenyl]acetamide. Studies have shown that N-[2-(Prop-1-en-2-yl)phenyl]acetamide inhibits the growth of certain weeds, making it a potential candidate for the development of new herbicides.
Finally, the use of N-[2-(Prop-1-en-2-yl)phenyl]acetamide as a precursor for the synthesis of various materials, including metal-organic frameworks and coordination polymers, is an area of active research. Further studies in this area may lead to the development of new materials with unique properties and applications.
Conclusion:
In conclusion, N-[2-(Prop-1-en-2-yl)phenyl]acetamide, or N-[2-(Prop-1-en-2-yl)phenyl]acetamide, is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further investigation of N-[2-(Prop-1-en-2-yl)phenyl]acetamide may lead to the development of new therapies, herbicides, and materials with unique properties and applications.
合成法
N-[2-(Prop-1-en-2-yl)phenyl]acetamide can be synthesized through the reaction of 2-acetylaniline with propargyl bromide in the presence of a base such as potassium carbonate. The reaction occurs at room temperature and yields N-[2-(Prop-1-en-2-yl)phenyl]acetamide as a white solid. Other methods for the synthesis of N-[2-(Prop-1-en-2-yl)phenyl]acetamide have also been reported in the literature, including the use of palladium catalysts and microwave-assisted synthesis.
科学的研究の応用
N-[2-(Prop-1-en-2-yl)phenyl]acetamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-[2-(Prop-1-en-2-yl)phenyl]acetamide has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. In addition, N-[2-(Prop-1-en-2-yl)phenyl]acetamide has been shown to have antitumor activity and may have potential applications in cancer therapy.
In agriculture, N-[2-(Prop-1-en-2-yl)phenyl]acetamide has been studied for its potential use as a herbicide. Studies have shown that N-[2-(Prop-1-en-2-yl)phenyl]acetamide inhibits the growth of certain weeds, making it a potential candidate for the development of new herbicides.
In materials science, N-[2-(Prop-1-en-2-yl)phenyl]acetamide has been studied for its potential use as a precursor for the synthesis of various materials, including metal-organic frameworks and coordination polymers.
特性
CAS番号 |
72934-86-2 |
|---|---|
分子式 |
C11H13NO |
分子量 |
175.23 g/mol |
IUPAC名 |
N-(2-prop-1-en-2-ylphenyl)acetamide |
InChI |
InChI=1S/C11H13NO/c1-8(2)10-6-4-5-7-11(10)12-9(3)13/h4-7H,1H2,2-3H3,(H,12,13) |
InChIキー |
AWABDKOOTXOIAM-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=CC=CC=C1NC(=O)C |
正規SMILES |
CC(=C)C1=CC=CC=C1NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



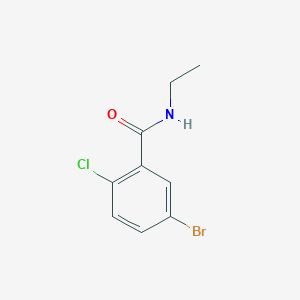
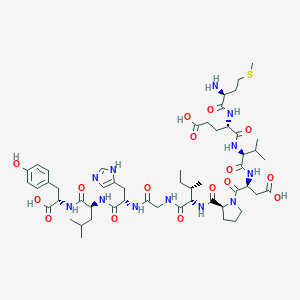
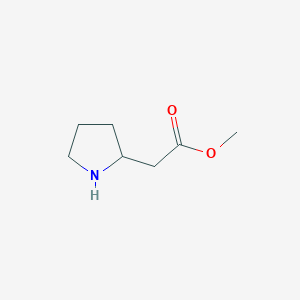
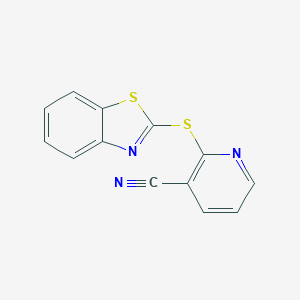
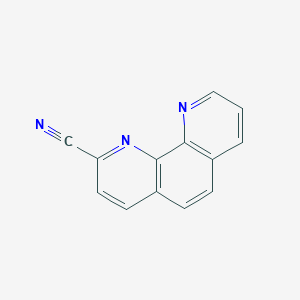

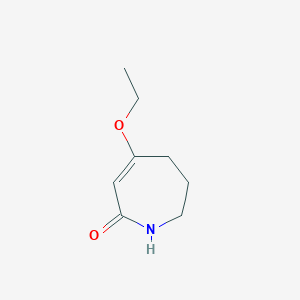
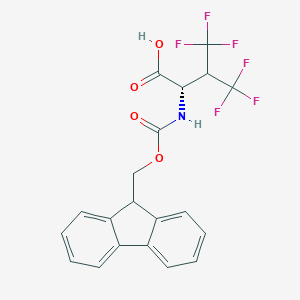
![3-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B170485.png)
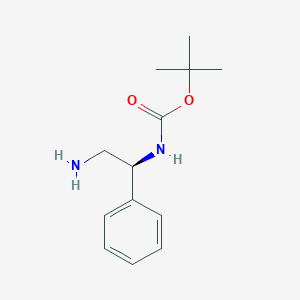
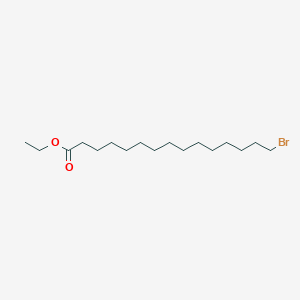
![4-[(2-methylbenzoyl)amino]benzoic Acid](/img/structure/B170493.png)
